molecular formula C15H10Cl2N2O2S B2908675 3-((3,5-Dichlorophenyl)amino)-2-(phenylsulfonyl)prop-2-enenitrile CAS No. 1025135-08-3

3-((3,5-Dichlorophenyl)amino)-2-(phenylsulfonyl)prop-2-enenitrile

Cat. No. B2908675
CAS RN: 1025135-08-3
M. Wt: 353.22
InChI Key: DTURWNBGAANTOO-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((3,5-Dichlorophenyl)amino)-2-(phenylsulfonyl)prop-2-enenitrile (DCPSP) is an organosulfur compound that is widely used in scientific research. It is a versatile compound that has been used in a variety of laboratory experiments and research applications. DCPSP has been studied for its potential to act as an inhibitor of certain enzymes, as well as its ability to interact with other molecules. In

Scientific Research Applications

3-((3,5-Dichlorophenyl)amino)-2-(phenylsulfonyl)prop-2-enenitrile has been used in a variety of scientific research applications. It has been studied for its potential to act as an inhibitor of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine. It has also been used to study the interaction between molecules, as well as the structure of proteins. 3-((3,5-Dichlorophenyl)amino)-2-(phenylsulfonyl)prop-2-enenitrile has been used in a variety of biological and chemical experiments, such as enzyme kinetics, structure-activity relationships, and drug design.

Mechanism Of Action

The mechanism of action of 3-((3,5-Dichlorophenyl)amino)-2-(phenylsulfonyl)prop-2-enenitrile is not completely understood, however, it is thought to act as an inhibitor of certain enzymes. It is thought to bind to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme's activity. It is also thought to interact with other molecules, such as proteins, in order to modify their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-((3,5-Dichlorophenyl)amino)-2-(phenylsulfonyl)prop-2-enenitrile are not fully understood. It has been studied for its potential to act as an inhibitor of certain enzymes, such as acetylcholinesterase. It is also thought to interact with other molecules, such as proteins, in order to modify their structure and function. However, further research is needed to fully understand the biochemical and physiological effects of 3-((3,5-Dichlorophenyl)amino)-2-(phenylsulfonyl)prop-2-enenitrile.

Advantages And Limitations For Lab Experiments

The use of 3-((3,5-Dichlorophenyl)amino)-2-(phenylsulfonyl)prop-2-enenitrile in laboratory experiments has several advantages. It is a relatively inexpensive compound and is easy to synthesize. It is also relatively stable and can be stored for long periods of time. Additionally, it is a versatile compound that can be used in a variety of experiments and research applications.
However, there are also some limitations to the use of 3-((3,5-Dichlorophenyl)amino)-2-(phenylsulfonyl)prop-2-enenitrile in laboratory experiments. It is a relatively new compound and its mechanism of action is not fully understood. Additionally, it is not water-soluble, which can make it difficult to use in certain experiments.

Future Directions

The use of 3-((3,5-Dichlorophenyl)amino)-2-(phenylsulfonyl)prop-2-enenitrile in scientific research has many potential future directions. Further research is needed to fully understand its mechanism of action and biochemical and physiological effects. Additionally, research could be done to explore its potential uses in drug design, as well as its potential to act as an inhibitor of certain enzymes. Additionally, research could be done to explore its potential to interact with other molecules, such as proteins, and to modify their structure and function. Finally, research could be done to explore its potential to be used in other laboratory experiments, such as enzyme kinetics and structure-activity relationships.

Synthesis Methods

3-((3,5-Dichlorophenyl)amino)-2-(phenylsulfonyl)prop-2-enenitrile is synthesized using a reaction between 3,5-dichlorophenylacetonitrile and 2-phenylsulfonylprop-2-enenitrile. The reaction is carried out in a solvent such as acetonitrile, and is catalyzed by a base such as potassium carbonate or potassium hydroxide. The reaction is typically carried out at a temperature of around 80°C. The product is then purified using column chromatography.

properties

IUPAC Name

(E)-2-(benzenesulfonyl)-3-(3,5-dichloroanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2O2S/c16-11-6-12(17)8-13(7-11)19-10-15(9-18)22(20,21)14-4-2-1-3-5-14/h1-8,10,19H/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTURWNBGAANTOO-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC(=CC(=C2)Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)/C(=C/NC2=CC(=CC(=C2)Cl)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((3,5-Dichlorophenyl)amino)-2-(phenylsulfonyl)prop-2-enenitrile

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